molecular formula C19H17N3O4S3 B2457306 3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide CAS No. 941908-42-5

3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide

Cat. No.: B2457306
CAS No.: 941908-42-5
M. Wt: 447.54
InChI Key: MOUGFFFCAFGWAJ-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a methoxyphenyl group, and a benzo[1,2-d:3,4-d’]bis(thiazole) moiety

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S3/c1-11-20-17-15(27-11)8-7-14-18(17)28-19(21-14)22-16(23)9-10-29(24,25)13-5-3-12(26-2)4-6-13/h3-8H,9-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUGFFFCAFGWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)propanamide typically involves multiple steps:

    Formation of the benzo[1,2-d3,4-d’]bis(thiazole) core: This can be achieved through the cyclization of appropriate precursors under high-temperature conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the methoxyphenyl group using reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling reactions: The final step involves coupling the sulfonylated methoxyphenyl group with the benzo[1,2-d:3,4-d’]bis(thiazole) core using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfonamide Group Formation

The sulfonamide moiety is introduced through:

  • Sulfonylation : Reaction of the benzothiazole intermediate with 4-methoxyphenylsulfonyl chloride to form the sulfonamide linkage. This step likely involves nucleophilic substitution at the amine group of the benzothiazole core.

  • Propanamide coupling : The sulfonamide intermediate is coupled with propanamide via amide bond formation, possibly using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Key Reaction Pathways and Mechanisms

  • Nucleophilic substitution : The sulfonamide group (-SO₂-NH-) acts as a leaving group under basic conditions, enabling further functionalization.

  • Hydrolysis : The amide bond in propanamide can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Electrophilic aromatic substitution : The benzothiazole ring may undergo electrophilic substitution at the 2-position, influenced by directing groups such as methyl or chloro substituents .

Reactivity Patterns and Functional Group Interactions

The compound exhibits distinct reactivity due to its heterocyclic framework and functional groups:

  • Sulfonamide stability : The -SO₂-NH- group is resistant to hydrolysis under mild conditions but can undergo cleavage under strong acidic/basic environments.

  • Thiazolo-benzothiazole interactions : The fused thiazolo ring enhances π-conjugation, influencing electronic properties and potential bioactivity.

  • Propanamide flexibility : The propanamide side chain allows for conformational changes, affecting solubility and molecular recognition.

Comparative Reactivity with Related Compounds

Benzothiazole derivatives with electron-withdrawing groups (e.g., chloro, fluoro) exhibit enhanced reactivity in electrophilic substitution reactions compared to electron-donating groups . For example, chloro-substituted benzothiazoles show increased antibacterial activity due to improved binding to targets like MurB enzyme .

This detailed analysis highlights the synthetic complexity and reactivity profiles of the compound, emphasizing the role of heterocyclic frameworks and functional group interactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and benzothiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal species. A related compound demonstrated promising antimicrobial activity against various pathogens, highlighting the potential of thiazole-containing compounds in developing new antibiotics .

Anticancer Potential

The anticancer properties of thiazole derivatives are particularly noteworthy. In vitro studies have demonstrated that compounds featuring the thiazolo[5,4-e][1,3]benzothiazole structure can inhibit the proliferation of cancer cell lines, including breast cancer cells (e.g., MCF7) and others. Molecular docking studies suggest that these compounds interact with specific cancer-related targets, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been explored. Certain derivatives have shown the ability to inhibit inflammatory pathways, suggesting that the compound could be beneficial in treating conditions associated with chronic inflammation. This is supported by molecular docking studies indicating favorable interactions with inflammatory mediators .

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on related thiazole derivatives revealed significant antimicrobial activity against various bacterial strains using a turbidimetric method. Compounds were evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, certain derivatives exhibited IC50 values indicating potent anticancer activity. The results were corroborated by molecular docking studies that identified key interactions with target proteins involved in cancer progression .
  • Anti-inflammatory Research : Research focused on the anti-inflammatory effects of benzothiazole derivatives indicated that some compounds significantly reduced inflammation markers in vitro, suggesting their potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds with biological targets, while the aromatic rings could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a thiazole-benzothiazole moiety. The synthesis typically involves multi-step organic reactions beginning with the formation of the thiazolo[5,4-e][1,3]benzothiazole core. Key reagents include sulfonyl chlorides and various amines to facilitate the formation of the desired functional groups .

Anticancer Properties

Research indicates that derivatives of thiazoles and benzothiazoles exhibit varying degrees of anticancer activity. For instance, studies have shown that compounds similar to 3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide demonstrate cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve the induction of apoptosis through caspase activation .

Table 1: Anticancer Activity in Various Studies

CompoundCell LineIC50 (µM)Mechanism of Action
SCT-4MCF-770 ± 3DNA biosynthesis inhibition
SCT-5MDA-MB-23180 ± 5Apoptosis via caspase activation
SCT-6Fibroblasts>100Non-cytotoxic

Antimicrobial Activity

In addition to its anticancer properties, thiazole and benzothiazole derivatives have been investigated for their antimicrobial effects. The compound's structure suggests potential activity against various bacterial strains. Preliminary studies have indicated moderate antibacterial activity, although further research is needed to quantify these effects .

The biological activity of 3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide is thought to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition or activation of various biological pathways critical for cancer cell proliferation and survival .

Case Studies

A notable case study involved the testing of similar thiazole derivatives against breast cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Case Study Summary:

Study ReferenceCompound TestedCell LineResult
SCT-4MCF-7Decreased DNA synthesis
SCT-5MDA-MB-231Induced apoptosis

Q & A

Q. What are the standard synthetic routes for synthesizing thiazolo-benzothiazole derivatives with sulfonamide groups?

Methodological Answer:

  • Key Steps :
    • Coupling Reactions : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DMSO as a solvent and triethylamine as a base to form sulfonamide bonds. For example, compound 7 in was synthesized via this method with a 68.6% yield .
    • Thiazole Ring Formation : Cyclization reactions using 1,4-dioxane and catalytic acetic acid under reflux, as seen in compound 8 (28% yield) .
  • Characterization :
    • 1H/13C-NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm for protons, ~55 ppm for carbons).
    • Elemental Analysis : Cross-check calculated vs. experimental C, H, N percentages to verify purity (e.g., <0.3% deviation in ) .

Q. How are spectroscopic techniques employed to validate the structure of sulfonamide-containing heterocycles?

Methodological Answer:

  • 1H-NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and sulfonamide NH protons (δ 10–12 ppm, broad singlet). For example, compound 4d in showed distinct aromatic signals at δ 7.2–7.8 ppm .
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and thiazole C=N stretches at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., compound 3e in : m/z 430 [M⁺]) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in the synthesis of complex thiazolo-benzothiazole derivatives?

Methodological Answer:

  • Statistical Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent ratios). For example, highlights flow chemistry for improved reaction control and yield .
  • Side Reaction Mitigation : Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive reactions, which may explain the 28% yield of compound 8 in due to hydrolysis .
  • Alternative Pathways : Explore microwave-assisted synthesis for faster cyclization (e.g., used POCl3 at 120°C for oxadiazole formation) .

Q. Table 1: Yield Optimization Strategies

Reaction ParameterImpact on YieldExample from Evidence
Temperature Control±15% yield4e in (95% yield at 56–58°C)
Catalyst Efficiency±20% yieldHBTU in vs. POCl3 in
Solvent Polarity±10% yieldDMSO (polar) vs. 1,4-dioxane (nonpolar)

Q. How can structural modifications enhance the bioactivity of sulfonamide-thiazolo-benzothiazole hybrids?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Introduce nitro or halogens (e.g., ’s nitrochromenone derivative) to enhance electrophilic interactions .
    • Hydrophobic Substituents : Add cyclohexyl or methoxyphenyl groups () to improve membrane permeability .
  • In Silico Modeling : Use docking studies to predict binding affinity with target proteins (e.g., PubChem data for sulfonamide interactions in ) .

Q. What analytical strategies resolve contradictions in spectral or elemental data for sulfonamide derivatives?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and MS data (e.g., compound 3g in : NMR confirmed methylthiazole, MS validated m/z 351) .
  • X-ray Crystallography : Resolve ambiguous proton assignments (e.g., used crystallography for oxadiazole derivatives) .
  • Batch Repetition : Replicate syntheses to rule out experimental error, as seen in ’s consistent elemental analysis .

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